molecular formula C18H14N2O5 B12770414 Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate CAS No. 13022-20-3

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate

Cat. No.: B12770414
CAS No.: 13022-20-3
M. Wt: 338.3 g/mol
InChI Key: HFUQJPPUIVSWAP-BQYQJAHWSA-N
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Description

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is a complex organic compound that features a nitrofuran moiety, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate typically involves the catalytic condensation of 5-nitrofurfural with cinchonine derivatives. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-2-furyl)vinylquinoline: Similar in structure but with a quinoline moiety instead of cinchonine.

    2-(5-Nitro-2-furyl)vinylthiazole: Contains a thiazole ring instead of cinchonine.

    5-Nitro-2-furfuraldehyde: A simpler compound with a nitrofuran moiety.

Uniqueness

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is unique due to the presence of the cinchonine moiety, which imparts specific stereochemical properties and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

13022-20-3

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

ethyl 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxylate

InChI

InChI=1S/C18H14N2O5/c1-2-24-18(21)15-11-12(19-16-6-4-3-5-14(15)16)7-8-13-9-10-17(25-13)20(22)23/h3-11H,2H2,1H3/b8-7+

InChI Key

HFUQJPPUIVSWAP-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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